molecular formula C14H9Br3Cl2 B13729261 Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- CAS No. 4399-08-0

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-

Cat. No.: B13729261
CAS No.: 4399-08-0
M. Wt: 487.8 g/mol
InChI Key: CCSXMKDJTJMYHF-UHFFFAOYSA-N
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Description

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is a synthetic organochlorine compound known for its use as an insecticide. It is structurally related to DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which was widely used in the mid-20th century for controlling mosquito-borne diseases like malaria and typhus . The compound’s chemical structure includes two 4-chlorophenyl groups and three bromine atoms attached to an ethane backbone, making it highly stable and persistent in the environment.

Preparation Methods

The synthesis of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- typically involves the bromination of 2,2-bis(4-chlorophenyl)ethane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling due to the reactivity of bromine and the potential formation of by-products . Industrial production methods often involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Scientific Research Applications

Scientific Research Applications

1. Environmental Studies

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been studied for its environmental impact as an organochlorine compound. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic life. Research indicates that brominated compounds can disrupt endocrine functions in wildlife .

Case Study: Endocrine Disruption
A study conducted on the effects of organochlorine pesticides revealed that exposure to compounds like Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- can lead to significant hormonal imbalances in aquatic organisms. The findings highlighted the need for monitoring and regulation of such chemicals in agricultural runoff .

2. Chemical Synthesis

This compound serves as a precursor in the synthesis of various brominated organic compounds used in pharmaceuticals and agrochemicals. Its tribrominated structure allows it to participate in nucleophilic substitution reactions which are essential for creating more complex molecules.

Table: Synthesis Applications

Application AreaSpecific Use
PharmaceuticalsSynthesis of brominated drugs
AgrochemicalsDevelopment of pest control agents
Material ScienceUsed in producing flame-retardant materials

3. Toxicological Research

The toxicological profile of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been extensively studied due to its potential carcinogenic effects. Research indicates that exposure can lead to various health issues including neurological disorders and reproductive toxicity .

Case Study: Health Impact Assessment
A comprehensive review assessed the health risks associated with prolonged exposure to organochlorine compounds including Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-. The study found correlations between exposure levels and increased incidences of certain cancers among agricultural workers .

Regulatory Status

Due to its potential health risks and environmental impact, Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is subject to strict regulations in many countries. The U.S. Environmental Protection Agency (EPA) has classified it under hazardous substances due to its toxicity profile and persistence in the environment .

Biological Activity

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-, commonly referred to as tribromophenol or its synonyms, is a brominated organic compound that has garnered attention for its biological activity and environmental impact. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is characterized by two chlorinated phenyl groups and three bromine atoms attached to a central ethane backbone. This configuration contributes to its lipophilicity and potential bioaccumulation in living organisms.

Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- exhibits several biological activities:

  • Endocrine Disruption : The compound is known to interfere with hormonal systems in various species. Studies suggest that it can mimic estrogenic activity, potentially leading to reproductive and developmental issues in wildlife and humans .
  • Neurotoxicity : Research indicates that exposure to this compound may affect neurodevelopmental processes. For instance, animal studies have shown alterations in behavior and cognitive functions following exposure during critical developmental windows .
  • Carcinogenic Potential : Some studies have highlighted the potential carcinogenic effects of brominated compounds. The mechanism involves DNA adduct formation and oxidative stress leading to cell damage .

Toxicity and Safety

The toxicity profile of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- reveals significant concerns regarding its environmental persistence and bioaccumulation. It has been classified as hazardous due to its potential effects on human health and ecosystems.

Data Table: Biological Activity Summary

Biological Activity Effect Mechanism
Endocrine DisruptionMimics estrogenHormonal interference
NeurotoxicityBehavioral changesAffects neurodevelopment
Carcinogenic PotentialDNA damageOxidative stress and adduct formation

Case Study 1: Environmental Impact Assessment

A study conducted near e-waste recycling sites in India reported elevated levels of Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- in local biota. The research indicated significant bioaccumulation in fish species leading to reproductive abnormalities .

Case Study 2: Human Health Implications

Research involving human biomonitoring has detected this compound in serum samples from populations living near contaminated sites. Results indicated correlations between exposure levels and increased incidences of endocrine-related disorders .

Properties

CAS No.

4399-08-0

Molecular Formula

C14H9Br3Cl2

Molecular Weight

487.8 g/mol

IUPAC Name

1-chloro-4-[2,2,2-tribromo-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Br3Cl2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H

InChI Key

CCSXMKDJTJMYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Br)(Br)Br)Cl

Origin of Product

United States

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